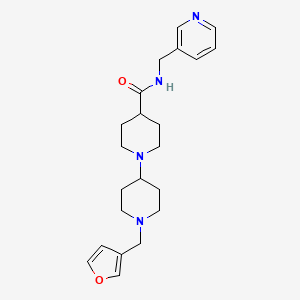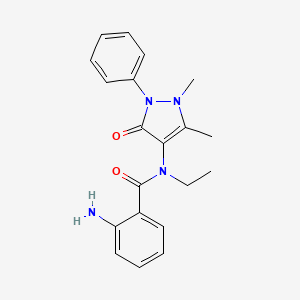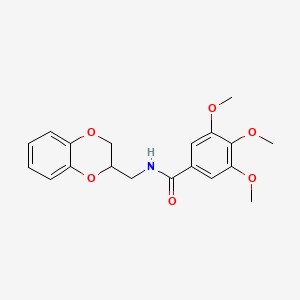![molecular formula C18H18BrN3O8S B5146164 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate (BBG) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBG is a sulfonylurea compound that is known to have a high affinity for the ATP-sensitive potassium (KATP) channels.
Mécanisme D'action
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate acts as a selective blocker of KATP channels. KATP channels are present in various tissues including the pancreas, heart, and brain. These channels play a crucial role in regulating cellular metabolism and are involved in the pathophysiology of various diseases. By blocking KATP channels, 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate can modulate cellular metabolism and prevent cell death.
Biochemical and Physiological Effects:
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has been shown to have various biochemical and physiological effects. It can inhibit the release of pro-inflammatory cytokines and reduce oxidative stress. 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate can also increase the expression of neurotrophic factors and promote neurogenesis. Furthermore, 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate can enhance glucose-stimulated insulin secretion and improve glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has several advantages for lab experiments. It is a selective blocker of KATP channels and does not affect other ion channels. 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate is also stable and can be easily synthesized in large quantities. However, 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has some limitations for lab experiments. It has a low solubility in water and requires the use of organic solvents for administration. 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate can also be toxic at high concentrations and requires careful dosing.
Orientations Futures
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has the potential for various therapeutic applications and there are several future directions for research. One direction is to investigate the use of 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate in the treatment of metabolic disorders such as diabetes. Furthermore, 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate can be used as a tool to study the role of KATP channels in various physiological processes.
Méthodes De Synthèse
The synthesis of 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate involves the reaction of 4-bromobenzylamine with N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycine methyl ester in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature and the product is purified by recrystallization in ethanol.
Applications De Recherche Scientifique
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury. 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has also been found to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has been shown to have anticonvulsant effects in animal models of epilepsy.
Propriétés
IUPAC Name |
(4-bromophenyl)methyl 2-[[2-[(4-methoxy-2-nitrophenyl)sulfonylamino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O8S/c1-29-14-6-7-16(15(8-14)22(25)26)31(27,28)21-9-17(23)20-10-18(24)30-11-12-2-4-13(19)5-3-12/h2-8,21H,9-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYTONRKKPIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzyl 2-[(2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)

![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)


![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)

![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
